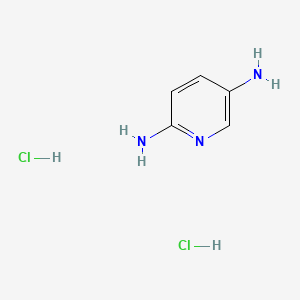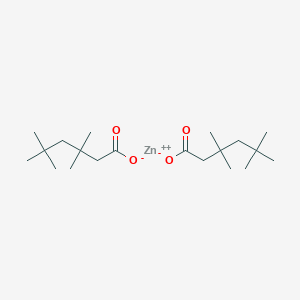
3-Chlor-2,6-diethylanilin
Übersicht
Beschreibung
3-Chloro-2,6-diethylaniline is an organic compound that is commonly used as a reagent in the synthesis of organic compounds. It has a linear formula of ClC6H2(C2H5)2NH2, a CAS number of 67330-62-5, and a molecular weight of 183.68 .
Synthesis Analysis
The synthesis of 3-Chloro-2,6-diethylaniline involves heating metal or its salt in aniline or alkylaniline to produce a reaction that results in an aniline or alkylaniline metal complex catalyst . This complex catalyst is then used to produce an ethylated complex under certain conditions . The ethylated complex then undergoes a metathetical reaction with m-chloroaniline to produce 3-Chloro-2,6-diethylaniline .Molecular Structure Analysis
The molecular structure of 3-Chloro-2,6-diethylaniline is represented by the SMILES string CCc1ccc (Cl)c (CC)c1N . The InChI key for this compound is VDJBIPLKIGSVRG-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-2,6-diethylaniline is used as a reagent in the synthesis of organic compounds. It is also used in the production of polyurethanes and as a curing agent for epoxies .Physical And Chemical Properties Analysis
3-Chloro-2,6-diethylaniline is a liquid at room temperature . It has a refractive index of 1.56 (lit.), a boiling point of 137-139 °C/10 mmHg (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Polyurethansynthese
3-Chlor-2,6-diethylanilin: wird bei der Synthese von Polyurethanen (PUs) verwendet. PUs sind eine Klasse von Polymeren, die aufgrund ihrer hervorragenden Leistungseigenschaften weit verbreitet sind. Sie werden typischerweise durch Polykondensation von Polyolen und Polyisocyanaten gebildet. In diesem Verfahren werden kleinmolekulare Materialien, die als „Kettenverlängerer“ bekannt sind, hinzugefügt, um verschiedene physikalische Eigenschaften zu verbessern. This compound kann als Kettenverlängerer fungieren und den Anwendungsbereich und die physikalischen Eigenschaften von PU-Materialien erweitern .
Katalysatorrecycling in der chemischen Synthese
Die Verbindung ist an der Herstellung von Anilin- oder Alkylanilin-Metallkomplexkatalysatoren beteiligt. Diese Katalysatoren werden in verschiedenen chemischen Reaktionen eingesetzt, darunter die Ethylierung von m-Chloranilin. Das Verfahren beinhaltet das Erhitzen von Metall oder seinem Salz in Anilin oder Alkylanilin, um eine Reaktion zu erzeugen und den Komplexkatalysator zu erhalten. Dieser Katalysator kann dann recycelt werden, was ein wichtiger Schritt in Richtung nachhaltiger chemischer Prozesse ist .
Härter für Epoxide
This compound: dient als Härter für Epoxidharze. Epoxidharze sind duroplastische Polymere, die in einer Vielzahl von Anwendungen eingesetzt werden, von Beschichtungen und Klebstoffen bis hin zu Verbundwerkstoffen. Der Härtungsprozess beinhaltet eine chemische Reaktion, die eine starre, dreidimensionale vernetzte Struktur bildet, und This compound spielt eine entscheidende Rolle in diesem Prozess .
Vorläufer für Polyamide
Diese Chemikalie ist auch ein Vorläufer für die Synthese von Polyamiden. Polyamide, wie z. B. Nylons, sind synthetische Polymere mit einer großen Bandbreite an Anwendungen, darunter in Textilien, Automobilbauteilen und Verpackungen. Die Vielseitigkeit von This compound bei der Bildung verschiedener Polyamidstrukturen macht es wertvoll in der materialwissenschaftlichen Forschung .
Kettenverlängerer für elastomere Polyurethane
Neben seiner Verwendung in der Standard-PU-Synthese wird This compound speziell als Kettenverlängerer für elastomere Polyurethane eingesetzt. Elastomere Polyurethane weisen gummiartige Eigenschaften auf und werden in Anwendungen eingesetzt, die Flexibilität und Haltbarkeit erfordern, z. B. in Rädern, Dichtungen und Dichtungen .
Chemische Synthese
Die Verbindung kann breiter in der chemischen Synthese eingesetzt werden. Seine Reaktivität mit verschiedenen Agenzien ermöglicht die Herstellung einer Vielzahl von chemischen Produkten und dient als Baustein in der organischen Synthese .
Minderung der Umweltbelastung
Im Kontext der Technologien zur Minderung des Klimawandels ist This compound an Prozessen beteiligt, die darauf abzielen, die Umweltbelastung der chemischen Produktion zu verringern. Dazu gehört die Entwicklung von Methoden, die Abfall minimieren und die Effizienz des Katalysatoreinsatzes verbessern .
Forschung und Entwicklung von Urethanmaterialien
Schließlich ist This compound von Bedeutung für die Forschung und Entwicklung von Urethanmaterialien. Mit der kontinuierlichen Erweiterung der Anwendungsbereiche von PU-Materialien wächst der Bedarf an innovativen und verbesserten Urethanverbindungen. Die Forschung an neuen Formulierungen und Anwendungen von Urethanmaterialien beinhaltet oft die Verwendung von This compound als Schlüsselkomponente .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound may be used in chemical synthesis .
Mode of Action
It is known that this compound can be used in chemical synthesis , suggesting that it may interact with other compounds to form new substances.
Biochemical Pathways
It is known that this compound can be used in chemical synthesis , indicating that it may play a role in various chemical reactions.
Pharmacokinetics
It is known that this compound is a liquid at room temperature, with a density of 1095 g/mL at 25 °C (lit) . This suggests that it may have certain solubility characteristics that could impact its bioavailability.
Result of Action
It is known that this compound can be used in chemical synthesis , suggesting that it may contribute to the formation of new substances at the molecular level.
Action Environment
It is known that this compound is light sensitive , suggesting that exposure to light may affect its stability and efficacy.
Eigenschaften
IUPAC Name |
3-chloro-2,6-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJBIPLKIGSVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344561 | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67330-62-5 | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




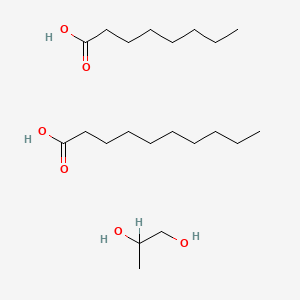
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)



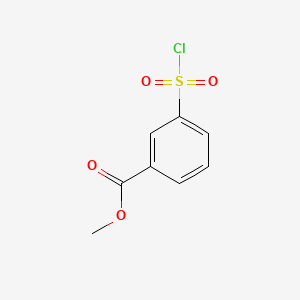
![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)


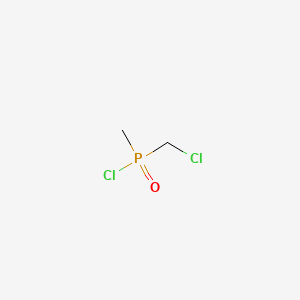
![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)
